molecular formula C12H18O5S B8209870 4-Methylbenzene-1-sulfonic acid--(oxolan-3-yl)methanol (1/1)

4-Methylbenzene-1-sulfonic acid--(oxolan-3-yl)methanol (1/1)

Cat. No.: B8209870
M. Wt: 274.34 g/mol
InChI Key: UTEQPFSFJBITFF-UHFFFAOYSA-N
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Description

4-Methylbenzene-1-sulfonic acid–(oxolan-3-yl)methanol (1/1) is a chemical compound that combines the structural features of 4-methylbenzenesulfonic acid and oxolan-3-ylmethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzene-1-sulfonic acid–(oxolan-3-yl)methanol typically involves the reaction of 4-methylbenzenesulfonic acid with oxolan-3-ylmethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 4-methylbenzene-1-sulfonic acid–(oxolan-3-yl)methanol may involve large-scale synthesis using batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzene-1-sulfonic acid–(oxolan-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 4-methylbenzene-1-sulfonic acid–(oxolan-3-yl)methanol include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of 4-methylbenzene-1-sulfonic acid–(oxolan-3-yl)methanol depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

4-Methylbenzene-1-sulfonic acid–(oxolan-3-yl)methanol has various applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: It may be used in biochemical studies to investigate enzyme activity and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methylbenzene-1-sulfonic acid–(oxolan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the oxolan-3-ylmethanol moiety can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate biochemical processes and exhibit its effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonic acid: A related compound with similar sulfonic acid functionality.

    Oxolan-3-ylmethanol: A compound with similar oxolan-3-ylmethanol moiety.

Uniqueness

4-Methylbenzene-1-sulfonic acid–(oxolan-3-yl)methanol is unique due to the combination of sulfonic acid and oxolan-3-ylmethanol functionalities in a single molecule

Properties

IUPAC Name

4-methylbenzenesulfonic acid;oxolan-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H10O2/c1-6-2-4-7(5-3-6)11(8,9)10;6-3-5-1-2-7-4-5/h2-5H,1H3,(H,8,9,10);5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEQPFSFJBITFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1COCC1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00778712
Record name 4-Methylbenzene-1-sulfonic acid--(oxolan-3-yl)methanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00778712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15833-63-3
Record name 4-Methylbenzene-1-sulfonic acid--(oxolan-3-yl)methanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00778712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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